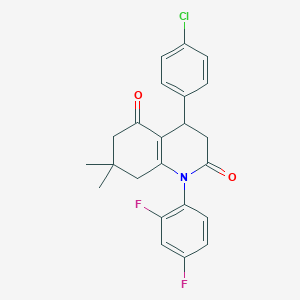![molecular formula C21H21N5O3S B15004996 3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B15004996.png)
3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2,5-DIMETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-4-ONE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a naphthyridine core, and a dimethoxyphenyl moiety
Métodos De Preparación
The synthesis of 3-[4-(2,5-DIMETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-4-ONE can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Attachment of the Dimethoxyphenyl Group:
Formation of the Naphthyridine Core: The naphthyridine core is constructed through a series of condensation and cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
3-[4-(2,5-DIMETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the sulfanyl group or other reactive sites on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
3-[4-(2,5-DIMETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-4-ONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Chemical Biology: It is used as a probe to study various biological processes and molecular interactions.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Industrial Applications: It is explored for its potential use in industrial processes, such as catalysis and the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-[4-(2,5-DIMETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-[4-(2,5-DIMETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-4-ONE can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with methoxy groups at the 3- and 4-positions.
4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-Yl) Benzenesulfonamide: A pyrazoline derivative with confirmed biological activities.
The uniqueness of 3-[4-(2,5-DIMETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-4-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H21N5O3S |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
3-[4-(2,5-dimethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C21H21N5O3S/c1-5-25-11-15(18(27)14-8-6-12(2)22-19(14)25)20-23-24-21(30)26(20)16-10-13(28-3)7-9-17(16)29-4/h6-11H,5H2,1-4H3,(H,24,30) |
Clave InChI |
KFTBKWSHNNOKQM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C3=NNC(=S)N3C4=C(C=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004948.png)
![11-[(Dimethylsulfamoyl)amino]undecanoic acid](/img/structure/B15004954.png)
![3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one](/img/structure/B15004963.png)
![Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl-](/img/structure/B15004970.png)

![2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B15004976.png)
![N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15004980.png)
![N-{2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15004986.png)
![1'-Benzoyl-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B15004991.png)
![7-(azepan-1-yl)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15004993.png)


![3-[(4,5-dicyano-2-nitrophenyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B15005008.png)
